molecular formula C15H22N2O B14033017 (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide

(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide

Cat. No.: B14033017
M. Wt: 246.35 g/mol
InChI Key: BPJYLYGQJSOGLV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is a chiral compound with a unique structure that includes an amino group, a benzyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-N-benzylacetamide: Lacks the cyclobutyl group, making it less sterically hindered.

    (S)-2-amino-N-(1-cyclobutylethyl)acetamide: Lacks the benzyl group, affecting its interaction with aromatic receptors.

    ®-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide: The enantiomer of the compound, which may have different biological activity.

Uniqueness

(S)-2-amino-N-benzyl-N-(1-cyclobutylethyl)acetamide is unique due to its combination of a chiral center, a benzyl group, and a cyclobutyl group. This combination imparts specific steric and electronic properties that influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-amino-N-benzyl-N-[(1S)-1-cyclobutylethyl]acetamide

InChI

InChI=1S/C15H22N2O/c1-12(14-8-5-9-14)17(15(18)10-16)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3/t12-/m0/s1

InChI Key

BPJYLYGQJSOGLV-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1CCC1)N(CC2=CC=CC=C2)C(=O)CN

Canonical SMILES

CC(C1CCC1)N(CC2=CC=CC=C2)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.